molecular formula C15H17N3O3S2 B216513 N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide

N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No. B216513
M. Wt: 351.4 g/mol
InChI Key: SDXLBDMDOWTGCG-UHFFFAOYSA-N
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Description

N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide, also known as TBNPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. TBNPA belongs to the class of benzothiazole sulfonamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide is based on its ability to bind to specific target proteins and enzymes, leading to inhibition of their activity. N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide has been shown to bind to the active site of carbonic anhydrase, a key enzyme involved in the regulation of acid-base balance in the body. N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is essential for normal brain function.
Biochemical and Physiological Effects:
N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide has been shown to exhibit a range of biochemical and physiological effects in various biological systems. N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide has been shown to modulate the activity of various enzymes and proteins, leading to changes in cellular signaling pathways and gene expression. N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide has also been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress and related diseases.

Advantages and Limitations for Lab Experiments

The use of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide in laboratory experiments offers several advantages, including its high potency and specificity for target enzymes and proteins. N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide is also relatively stable and easy to handle, making it a useful tool for studying various biological systems. However, the use of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide in laboratory experiments is limited by its potential toxicity and side effects, which may require careful control of dosage and exposure levels.

Future Directions

There are several potential future directions for the study of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide and its potential applications. One area of interest is the development of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide-based fluorescent probes for the detection of heavy metal ions in environmental samples. Another area of interest is the use of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide as a potential therapeutic agent for the treatment of diseases such as Alzheimer's disease, where inhibition of acetylcholinesterase is a key target. Further studies are also needed to explore the potential applications of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide in other areas of scientific research, including drug discovery and environmental science.
In conclusion, N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. The synthesis of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product. N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and environmental science. The use of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide in laboratory experiments offers several advantages, including its high potency and specificity for target enzymes and proteins. However, the use of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide in laboratory experiments is limited by its potential toxicity and side effects, which may require careful control of dosage and exposure levels. There are several potential future directions for the study of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide and its potential applications, including the development of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide-based fluorescent probes and its potential use as a therapeutic agent for the treatment of diseases such as Alzheimer's disease.

Synthesis Methods

The synthesis of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide involves the reaction of 2-aminobenzothiazole with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with acetic anhydride to form N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide. The synthesis of N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product.

Scientific Research Applications

N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and environmental science. N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and tyrosinase. N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide has also been studied for its potential as a fluorescent probe for the detection of heavy metal ions in environmental samples.

properties

Product Name

N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C15H17N3O3S2/c1-10(19)16-11-6-8-12(9-7-11)23(20,21)18-15-17-13-4-2-3-5-14(13)22-15/h6-9H,2-5H2,1H3,(H,16,19)(H,17,18)

InChI Key

SDXLBDMDOWTGCG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)CCCC3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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